3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-bromo-1H-pyrazol-5-amine with an appropriate aldehyde or ketone under reflux conditions in ethanol . The reaction proceeds through a cyclization mechanism, forming the pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce various aryl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids under microwave-assisted conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimetabolite in purine biochemical reactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through essential hydrogen bonding interactions, disrupting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with a similar scaffold.
Uniqueness
3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromine atom allows for further functionalization, making it a versatile intermediate for the synthesis of various derivatives.
Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-bromo-2-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)8-7(10)9-11-4-3-5-13(9)12-8/h3-6H,1-2H3 |
InChI Key |
YWZBUVDSBNWWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CC=NC2=C1Br |
Origin of Product |
United States |
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